![molecular formula C9H7BrN2O B3001152 4-(4-Bromophenyl)-1,2-oxazol-3-amine CAS No. 708292-30-2](/img/structure/B3001152.png)
4-(4-Bromophenyl)-1,2-oxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-1,2-oxazol-3-amine, also known as 4-BPA, is a chemical compound that has attracted significant scientific interest due to its potential applications in medicinal chemistry. This compound belongs to the class of oxazole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In
Scientific Research Applications
Organic Synthesis
4-(4-Bromophenyl)-1,2-oxazol-3-amine can be used in the synthesis of novel secondary alcohols . For example, it has been successfully synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .
Biological Evaluation
The compound can be used in biological evaluation studies to increase the lipophilic character of newly synthesized compounds while maintaining the substituent’s electronic effects .
Antibacterial Activity
The compound can be screened for antibacterial activity at different concentrations against XDR pathogens (CRAB, CRKP, CREC, and MRSA) by the agar well diffusion method .
Antiviral Activity
4-(4-Bromophenyl)-1,2-oxazol-3-amine may possess antiviral properties.
Anti-inflammatory Activity
The compound may also have anti-inflammatory properties.
Anticancer Activity
4-(4-Bromophenyl)-1,2-oxazol-3-amine may have potential anticancer properties.
Antioxidant Activity
The compound may exhibit antioxidant activity.
Antimicrobial Activity
4-(4-Bromophenyl)-1,2-oxazol-3-amine may have antimicrobial properties.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Similar compounds have been synthesized and evaluated for their in vitro antimicrobial activity and anticancer activity .
Pharmacokinetics
Similar compounds have shown promising adme properties in molecular docking studies .
Result of Action
Similar compounds have exhibited promising antimicrobial activity and anticancer activity .
Action Environment
Similar compounds have been evaluated under various conditions, suggesting that environmental factors could potentially influence their action .
properties
IUPAC Name |
4-(4-bromophenyl)-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-13-12-9(8)11/h1-5H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBOFWOEZSVZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CON=C2N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.